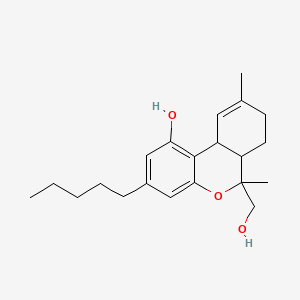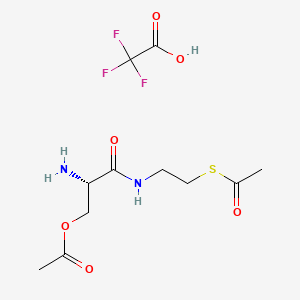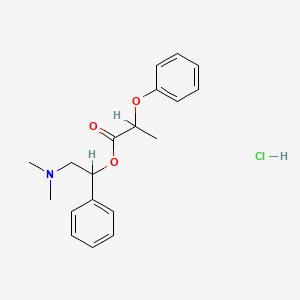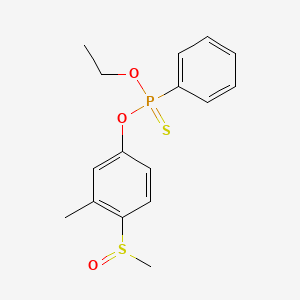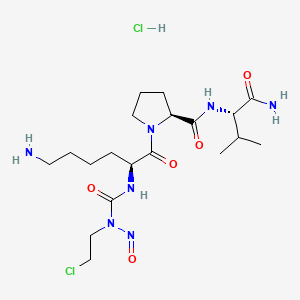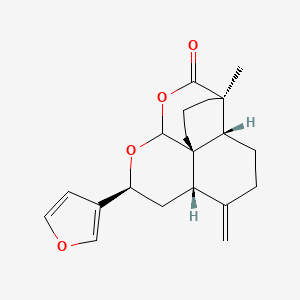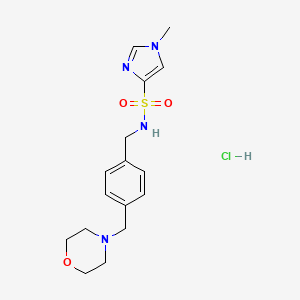
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonamide group, and a morpholine moiety
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride typically involves multiple steps, including the formation of the imidazole ring, sulfonation, and the introduction of the morpholine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The imidazole ring and morpholine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
1H-Imidazole-4-sulfonamide derivatives: These compounds share the imidazole and sulfonamide groups but differ in other substituents.
Morpholine-containing compounds: These compounds contain the morpholine moiety but may lack the imidazole ring or sulfonamide group. The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research
Eigenschaften
CAS-Nummer |
137048-37-4 |
|---|---|
Molekularformel |
C16H23ClN4O3S |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
1-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C16H22N4O3S.ClH/c1-19-12-16(17-13-19)24(21,22)18-10-14-2-4-15(5-3-14)11-20-6-8-23-9-7-20;/h2-5,12-13,18H,6-11H2,1H3;1H |
InChI-Schlüssel |
FMMGCQUYLVGFGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)CN3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



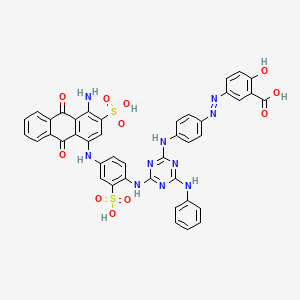
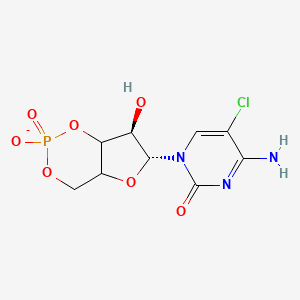



![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

